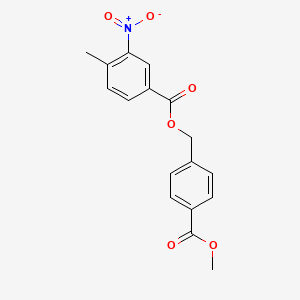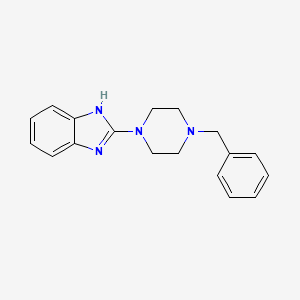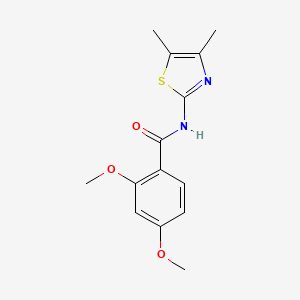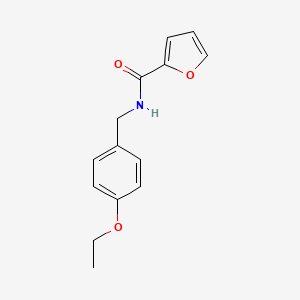
4-(methoxycarbonyl)benzyl 4-methyl-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxycarbonyl)benzyl 4-methyl-3-nitrobenzoate is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNB and is a derivative of 4-methyl-3-nitrobenzoic acid. MNB has a molecular formula of C17H15NO6 and a molecular weight of 329.31 g/mol.
Mécanisme D'action
The mechanism of action of MNB in cancer cells is not fully understood. However, studies have suggested that MNB induces apoptosis in cancer cells by activating the caspase pathway. MNB has also been shown to inhibit cell proliferation by inducing G2/M cell cycle arrest.
Biochemical and Physiological Effects:
MNB has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, MNB has been shown to possess anti-inflammatory and antioxidant properties. MNB has also been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using MNB in lab experiments is its high yield synthesis method. MNB is also relatively stable and can be stored for an extended period. However, one of the limitations of using MNB in lab experiments is its low solubility in water, which can make it challenging to work with.
Orientations Futures
There are several future directions for research on MNB. One of the significant areas of research is the development of MNB derivatives with improved solubility and potency. Another area of research is the investigation of the mechanism of action of MNB in cancer cells. Further studies are also needed to explore the potential applications of MNB in other fields of scientific research, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, 4-(Methoxycarbonyl)benzyl 4-methyl-3-nitrobenzoate is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. MNB has been shown to have potent anticancer activity, anti-inflammatory, and neuroprotective effects. Although MNB has several advantages for lab experiments, its low solubility in water remains a limitation. Further research is needed to explore the potential applications of MNB in other fields of scientific research and to develop MNB derivatives with improved solubility and potency.
Méthodes De Synthèse
The synthesis of MNB involves the reaction of 4-methyl-3-nitrobenzoic acid with methoxycarbonyl chloride and triethylamine in the presence of a catalyst such as N,N-dimethylformamide. This reaction results in the formation of MNB as a yellow solid with a high yield.
Applications De Recherche Scientifique
MNB has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of MNB is in the field of cancer research. Studies have shown that MNB has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MNB has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
Propriétés
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 4-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-11-3-6-14(9-15(11)18(21)22)17(20)24-10-12-4-7-13(8-5-12)16(19)23-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBGWGVGZMLHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)benzyl 4-methyl-3-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5720967.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5720970.png)

![N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5720982.png)

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5720993.png)
![N-ethyl-2,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5720997.png)


![5-(2-bromophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5721034.png)
![4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5721035.png)

![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5721057.png)